3-Epioleanolic acid
Overview
Description
3-Epioleanolic acid is not directly mentioned in the provided papers. However, the papers discuss various biochemical compounds and processes that are related to the synthesis and modification of organic acids and their derivatives. For instance, the synthesis of carbapenem antibiotics involves a stereoinversion/desaturation process that could be relevant to understanding the synthesis of similar compounds like 3-epioleanolic acid . Additionally, metabolic engineering in Corynebacterium glutamicum for the production of 3-hydroxypropionic acid demonstrates the potential for microbial synthesis of complex organic acids, which might be applicable to the synthesis of 3-epioleanolic acid .
Synthesis Analysis
The synthesis of complex organic acids can involve stereoinversion and desaturation processes, as seen in the production of carbapenem antibiotics . Metabolic engineering approaches, such as those used to produce 3-hydroxypropionic acid from glucose and xylose, showcase the potential for biosynthetic pathways to be engineered for the production of specific compounds . These methods could potentially be adapted for the synthesis of 3-epioleanolic acid.
Molecular Structure Analysis
The molecular structure of organic acids is critical to their function and reactivity. The papers provided discuss the synthesis and properties of various bile acids with specific stereochemistry . Understanding the stereochemistry and molecular structure is essential for the synthesis and application of these compounds, which is also true for 3-epioleanolic acid.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of organic acids can include oxyfunctionalization, dehydration, and stereoselective reduction . These reactions are crucial for achieving the desired stereochemistry and functional groups in the final product. The preparation of trihydroxylated bile acids and their epimers involves a series of chemical reactions that could be analogous to those required for modifying the structure of 3-epioleanolic acid .
Physical and Chemical Properties Analysis
The physical and chemical properties of organic acids, such as solubility, reactivity, and the influence of specific functional groups, are important for their practical applications. The study of the physicochemical properties of natural trihydroxylated bile acids provides insights into how the structure of a compound affects its behavior in aqueous solutions . These principles are also applicable to the analysis of 3-epioleanolic acid's properties.
Scientific Research Applications
Uterotonic Activity
- Study: Sewram et al. (2000) conducted research on Ekebergia capensis, a tree used by the Zulu community in South Africa to facilitate childbirth. They found that 3-Epioleanolic acid, isolated from this tree, exhibited uterotonic activity, suggesting its potential use in managing labor and childbirth processes (Sewram et al., 2000).
Antiinflammatory Properties
- Study: Deepak and Handa (2000) explored the antiinflammatory properties of 3-Epioleanolic acid derived from Verbena officinalis. Their findings highlighted its potential as an antiinflammatory agent (Deepak & Handa, 2000).
Antitubercular Activity
- Study: Caldwell et al. (2000) investigated oleanane triterpenes, including 3-Epioleanolic acid, from Junellia tridens. The compounds showed antitubercular activity against Mycobacterium tuberculosis, indicating a potential role in treating tuberculosis (Caldwell et al., 2000).
Potential in Drug Delivery Systems
- Study: Granja et al. (2019) developed folic acid-functionalized nanostructured lipid carriers for improving oral bioavailability of drugs. Although not directly involving 3-Epioleanolic acid, this study suggests potential pathways for its application in targeted drug delivery systems (Granja et al., 2019).
Applications in Biotechnology
- Study: Bruland et al. (2009) focused on the microbial catabolism of 3-mercaptopropionic acid, a compound related to 3-Epioleanolic acid. Their research contributes to understanding the biosynthesis pathways, which could be relevant for biotechnological applications involving 3-Epioleanolic acid (Bruland et al., 2009).
Safety And Hazards
Future Directions
Oleanolic acid and its derivatives, including 3-Epioleanolic acid, are important candidates in the search for alternative therapy in the treatment and management of chronic diseases . There are recent advances in the design and synthesis of chemical derivatives of oleanolic acid to enhance its solubility, bioavailability, and potency .
properties
IUPAC Name |
(4aS,6aR,6aS,6bR,8aR,10R,12aR,14bS)-10-hydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O3/c1-25(2)14-16-30(24(32)33)17-15-28(6)19(20(30)18-25)8-9-22-27(5)12-11-23(31)26(3,4)21(27)10-13-29(22,28)7/h8,20-23,31H,9-18H2,1-7H3,(H,32,33)/t20-,21-,22+,23+,27-,28+,29+,30-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJYXULNPSFWEK-KDQGZELNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C2C1)C)C(=O)O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316135 | |
Record name | epi-Oleanolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
456.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
3-Epioleanolic acid | |
CAS RN |
25499-90-5 | |
Record name | epi-Oleanolic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25499-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | epi-Oleanolic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201316135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
297 - 299 °C | |
Record name | 3-Epioleanolic acid | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0036962 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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